1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose
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Overview
Description
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is a chlorinated derivative of fructoseThe compound has the molecular formula C6H10Cl2O4 and a molecular weight of 217.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose can be synthesized through the chlorination of fructose derivatives. The process involves the selective substitution of hydroxyl groups with chlorine atoms. The reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to achieve the desired chlorination .
Industrial Production Methods
In industrial settings, the production of this compound is often integrated into the manufacturing process of sucralose. The compound is generated as a byproduct during the chlorination steps involved in sucralose synthesis. The process is optimized to maximize the yield of sucralose while minimizing the formation of impurities .
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form dechlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of hydroxyl or other substituted derivatives.
Reduction: Formation of dechlorinated fructose derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose has several applications in scientific research:
Chemistry: Used as a reference standard and impurity marker in the analysis of sucralose.
Biology: Studied for its interactions with enzymes and metabolic pathways.
Medicine: Investigated for its potential effects on glucose metabolism and insulin secretion.
Industry: Utilized in the quality control and assurance processes of sucralose production.
Mechanism of Action
The mechanism of action of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose involves its interaction with biological molecules. The compound can activate sweet taste receptors (T1R2/T1R3) on enteroendocrine cells, leading to increased secretion of hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones play a role in regulating glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Sucralose: A widely used artificial sweetener with a similar chlorinated structure.
1,6-Dichloro-1,6-dideoxyfructose: Another chlorinated fructose derivative with similar properties.
4-Chloro-4-deoxy-alpha-D-galactopyranoside: A related compound used in the synthesis of sucralose.
Uniqueness
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is unique due to its specific chlorination pattern and its role as an impurity in sucralose production. Its distinct chemical structure and reactivity make it a valuable compound for research and industrial applications .
Biological Activity
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (DCDF) is a synthetic compound derived from beta-D-fructose. It features two chlorine atoms substituted at the 1 and 6 positions of the fructofuranose structure, which significantly alters its biological properties compared to its parent compound. This compound is often studied for its potential applications in pharmaceuticals and biochemistry, particularly in relation to its biological activity.
- Molecular Formula : C₆H₁₀Cl₂O₄
- Molecular Weight : 201.05 g/mol
- Structure : The chlorination at specific positions contributes to unique reactivity and interaction with biological molecules.
Interaction with Biological Molecules
Research indicates that this compound exhibits various interactions with biological systems. The substitution of chlorine atoms can enhance or inhibit the compound's reactivity with enzymes and receptors.
Enzyme Inhibition Studies
- Inhibition of Glycosyltransferases : Preliminary studies suggest that DCDF may inhibit certain glycosyltransferases, enzymes critical for carbohydrate metabolism. This inhibition could affect the synthesis of glycoproteins and glycolipids, impacting cellular functions.
- Impact on Sweet Taste Receptors : As a derivative of fructose, DCDF's interaction with sweet taste receptors has been explored. It may act as a positive allosteric modulator, enhancing the sweetness perception similar to sucralose, which also contains chlorinated sugar components .
Case Studies
A notable study examined the pharmacokinetics of related chlorinated sugars in human subjects:
- Study Design : Eight healthy male volunteers received an oral dose of (14)C-labeled trichlorogalactosucrose (which includes components similar to DCDF).
- Findings : The study reported a significant recovery of radioactivity in feces (78.3%) and urine (14.4%), indicating that such compounds are metabolized and excreted effectively. The effective half-life was calculated at approximately 13 hours .
Comparative Biological Activity Table
Future Directions in Research
Further research is needed to elucidate the full scope of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed investigations into how DCDF interacts at the molecular level with enzymes and receptors.
- Clinical Trials : Conducting clinical studies to assess safety and efficacy in humans.
- Comparative Studies : Evaluating the biological activity of DCDF against other chlorinated sugars to understand their relative potency and mechanisms.
Properties
CAS No. |
78508-21-1 |
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Molecular Formula |
C6H10Cl2O4 |
Molecular Weight |
217.04 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
DPQRLGLZWCGBGE-ARQDHWQXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O)O)O)Cl |
Canonical SMILES |
C(C1C(C(C(O1)(CCl)O)O)O)Cl |
Origin of Product |
United States |
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